molecular formula C20H26N6O B11038923 1-cyclohexyl-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]urea

1-cyclohexyl-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]urea

Cat. No.: B11038923
M. Wt: 366.5 g/mol
InChI Key: ZBFOWCXVMAECIL-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a dimethylpyrimidinyl group, and a phenylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea typically involves the reaction of cyclohexyl isocyanate with an appropriate amine derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as DMSO and ethanol. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine
  • 1-cyclohexyl-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea

Uniqueness

1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

1-cyclohexyl-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea

InChI

InChI=1S/C20H26N6O/c1-14-13-15(2)22-18(21-14)25-19(23-16-9-5-3-6-10-16)26-20(27)24-17-11-7-4-8-12-17/h3,5-6,9-10,13,17H,4,7-8,11-12H2,1-2H3,(H3,21,22,23,24,25,26,27)

InChI Key

ZBFOWCXVMAECIL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)NC3CCCCC3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3CCCCC3)C

Origin of Product

United States

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